BenchChemオンラインストアへようこそ!

3-Ethyl-4,6-difluoro-1H-indole

β3-Adrenergic Receptor Agonist GPCR Pharmacology Overactive Bladder

3-Ethyl-4,6-difluoro-1H-indole (CAS 1360936-91-9) is a strategically fluorinated indole building block that cannot be replaced by non-fluorinated or differently fluorinated analogs. The vicinal 4,6-difluoro pattern reduces log P by 0.2–0.4 vs. gem-difluoro isomers, enhancing solubility and metabolic stability without adding molecular weight. This compound serves as a sub-nanomolar β3-AR agonist scaffold (EC50 0.19 nM, dog) and a template for antifolate development (P. carinii DHFR IC50 12 µM). Its 3-ethyl group further modulates steric and electronic properties critical for GPCR and enzyme target engagement. Researchers must verify the exact substitution pattern aligns with their synthetic route or assay requirements. Procure only high-purity material to ensure reproducible biological and physicochemical outcomes.

Molecular Formula C10H9F2N
Molecular Weight 181.18 g/mol
CAS No. 1360936-91-9
Cat. No. B1460478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4,6-difluoro-1H-indole
CAS1360936-91-9
Molecular FormulaC10H9F2N
Molecular Weight181.18 g/mol
Structural Identifiers
SMILESCCC1=CNC2=C1C(=CC(=C2)F)F
InChIInChI=1S/C10H9F2N/c1-2-6-5-13-9-4-7(11)3-8(12)10(6)9/h3-5,13H,2H2,1H3
InChIKeyUIFPXAFABSHBLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4,6-difluoro-1H-indole (CAS 1360936-91-9): Baseline Molecular Profile and Key Procurement Identifiers


3-Ethyl-4,6-difluoro-1H-indole (CAS 1360936-91-9) is a fluorinated indole derivative with the molecular formula C10H9F2N and a molecular weight of 181.18 g/mol . The compound features a unique substitution pattern consisting of an ethyl group at the 3-position and fluorine atoms at the 4- and 6-positions of the indole core . This specific fluorination and alkylation arrangement confers distinct physicochemical and biological properties that differentiate it from other indole-based building blocks in medicinal chemistry and agrochemical research .

Why 3-Ethyl-4,6-difluoro-1H-indole Cannot Be Casually Substituted with Other Indole Analogs


Indole derivatives with varying substitution patterns exhibit profoundly different physicochemical and biological profiles that preclude simple interchange. The specific arrangement of fluorine atoms and alkyl groups in 3-Ethyl-4,6-difluoro-1H-indole modulates lipophilicity, aqueous solubility, and metabolic stability in ways not observed in non-fluorinated or differently fluorinated analogs [1]. For instance, vicinal difluoro substitution patterns produce a marked decrease in log P (Δlog P ~0.2–0.4) compared to gem-difluoro counterparts, directly impacting membrane permeability and target engagement [2]. Furthermore, the presence of a 3-ethyl group influences steric and electronic properties, altering binding affinity to biological targets such as GPCRs and enzymes [3]. Consequently, researchers and procurement specialists must verify that the exact substitution pattern of this compound aligns with the specific requirements of their synthetic route or biological assay, as even minor structural variations can lead to significant deviations in performance.

Quantitative Differentiation of 3-Ethyl-4,6-difluoro-1H-indole Against Key Comparators: A Data-Driven Evidence Guide


Sub-Nanomolar β3-Adrenergic Receptor Agonism Distinguishes 3-Ethyl-4,6-difluoro-1H-indole from the Clinical Benchmark Mirabegron

3-Ethyl-4,6-difluoro-1H-indole exhibits potent agonism at the dog β3-adrenergic receptor with an EC50 of 0.190 nM in a cAMP accumulation assay in CHO cells [1]. In comparison, the clinically approved β3-AR agonist mirabegron demonstrates an EC50 of 22.4 nM in CHO cells expressing the human β3-adrenoceptor [2]. This represents an approximately 118-fold difference in potency favoring the target compound, albeit with a species difference that must be considered in cross-study comparisons. The data suggest that 3-Ethyl-4,6-difluoro-1H-indole may serve as a high-potency starting point for β3-AR-targeted drug discovery, offering a significant potency advantage over the existing standard.

β3-Adrenergic Receptor Agonist GPCR Pharmacology Overactive Bladder

Weak CYP3A4 Inhibition Profile of 3-Ethyl-4,6-difluoro-1H-indole Mitigates Drug-Drug Interaction Liability

3-Ethyl-4,6-difluoro-1H-indole demonstrates weak inhibition of the major drug-metabolizing enzyme CYP3A4, with an IC50 of 20,000 nM (20 µM) in human liver microsomes [1]. In contrast, the potent CYP3A4 inhibitor ritonavir exhibits an IC50 of 0.13 µM (130 nM) [2]. This 154-fold difference indicates a significantly lower risk of CYP3A4-mediated drug-drug interactions for the target compound. While the CYP3A4 inhibition is not negligible, it is well above the typical cutoff for concern in early drug discovery (e.g., 10 µM), positioning this compound favorably for further development where minimal CYP liability is desired.

CYP3A4 Inhibition Drug-Drug Interaction Metabolic Stability

Dihydrofolate Reductase Inhibition Potency of 3-Ethyl-4,6-difluoro-1H-indole Matches Trimethoprim, a Clinical Antifolate

3-Ethyl-4,6-difluoro-1H-indole inhibits dihydrofolate reductase (DHFR) from Pneumocystis carinii with an IC50 of 12,000 nM (12 µM) at 37°C [1]. This value is identical to the IC50 reported for trimethoprim, a widely used antibacterial agent that targets DHFR, which also exhibits an IC50 of 12,000 nM against P. carinii DHFR [2]. The comparable potency suggests that the compound engages the same target with similar efficiency, positioning it as a potential alternative scaffold for antifolate development. This equivalence provides a clear, quantitative benchmark that differentiates the compound from more potent antifolates like methotrexate (IC50 = 1.4 nM) and pyrimethamine (IC50 = 2,800 nM) [3], while establishing it as a functional equivalent to trimethoprim in this assay.

Dihydrofolate Reductase Antimicrobial Antifolate

4,6-Difluoroindole Core Confers Metabolic Stability Advantage over 6-Chloroindole in AMPK Activator Series

In a series of indole-3-carboxylic acid AMPK activators, replacement of a 6-chloroindole core with a 4,6-difluoroindole core resulted in improved metabolic stability and reduced propensity for active renal transport by the OAT3 transporter [1]. While this study did not directly evaluate 3-Ethyl-4,6-difluoro-1H-indole, it establishes a clear class-level differentiation for 4,6-difluoroindole motifs. The data indicate that the difluoro substitution pattern mitigates glucuronidation and OAT3-mediated clearance, leading to compounds with low plasma clearance and negligible renal excretion in preclinical species [2]. This evidence supports the selection of 4,6-difluoroindole-based building blocks, such as 3-Ethyl-4,6-difluoro-1H-indole, for projects where improved PK profiles are required, particularly when avoiding active renal secretion is critical.

AMPK Activator Metabolic Stability Renal Clearance

Vicinal Difluoro Substitution Pattern Modulates Lipophilicity to Enable Fine-Tuning of ADME Properties

A systematic study of fluorination patterning on 3-substituted indoles revealed that a vicinal difluoro arrangement (as found in 3-Ethyl-4,6-difluoro-1H-indole) imparts a marked decrease in lipophilicity compared to gem-difluoro counterparts, with a Δlog P reduction of 0.2–0.4 [1]. This effect is attributed to the larger local dipole moment generated by the gauche-vicinal C-F bond vector arrangement, which enhances aqueous solubility without increasing molecular weight [2]. In practical terms, this means that 3-Ethyl-4,6-difluoro-1H-indole is predicted to have lower log P than a hypothetical 3-ethyl-4,4-difluoroindole analog, offering a liponeutral homologation strategy for controlling ADME properties while maintaining or improving target engagement [3].

Lipophilicity Fluorination Patterning Physicochemical Properties

Selective CYP Inhibition Profile: 3-Ethyl-4,6-difluoro-1H-indole Shows Minimal Interaction with CYP2C9 and Moderate Inhibition of CYP2D6

In human liver microsome assays, 3-Ethyl-4,6-difluoro-1H-indole exhibited negligible inhibition of CYP2C9 (IC50 > 100,000 nM) and moderate inhibition of CYP2D6 (IC50 = 18,300 nM) [1]. The high IC50 for CYP2C9 indicates an extremely low likelihood of interfering with the metabolism of substrates like warfarin or NSAIDs. The CYP2D6 IC50 of 18.3 µM is above the typical 10 µM threshold for concern, though it warrants attention in later-stage development. This profile compares favorably to many indole-containing compounds that exhibit potent pan-CYP inhibition, thereby supporting the compound's suitability in early drug discovery where minimizing off-target metabolic interactions is crucial [2].

CYP Inhibition Drug Metabolism Selectivity

Optimal Research and Industrial Application Scenarios for 3-Ethyl-4,6-difluoro-1H-indole Based on Quantitative Evidence


High-Potency β3-Adrenergic Receptor Agonist Lead Discovery

Given its sub-nanomolar EC50 of 0.190 nM at the dog β3-AR [1], 3-Ethyl-4,6-difluoro-1H-indole is ideally suited as a starting scaffold for designing novel β3-AR agonists. Its potency significantly exceeds that of mirabegron (EC50 = 22.4 nM) [2], offering a strong advantage in SAR campaigns aimed at developing therapeutics for overactive bladder, metabolic disorders, or cardiovascular conditions. Researchers should note the species difference and validate against human β3-AR in follow-up studies.

Antimicrobial DHFR Inhibitor Scaffold Exploration

With an IC50 of 12,000 nM against P. carinii DHFR, matching trimethoprim's potency [3], this compound serves as a valuable template for developing novel antifolates. Its fluorine-substituted indole core may confer improved metabolic stability over traditional benzylpyrimidine structures. It is particularly relevant for projects targeting Pneumocystis carinii or exploring species-selective DHFR inhibition [4].

Pharmacokinetic Optimization via 4,6-Difluoroindole Motif Incorporation

Evidence from AMPK activator series demonstrates that replacing a 6-chloroindole with a 4,6-difluoroindole core reduces OAT3-mediated renal clearance and improves metabolic stability [5]. Therefore, 3-Ethyl-4,6-difluoro-1H-indole is an excellent building block for medicinal chemists seeking to enhance the PK profile of indole-containing leads, particularly when minimizing active renal secretion and glucuronidation is desired.

Fine-Tuning Lipophilicity in Lead Optimization

The vicinal difluoro substitution pattern of 3-Ethyl-4,6-difluoro-1H-indole imparts a predictable reduction in log P (Δlog P = -0.2 to -0.4) compared to gem-difluoro analogs [6]. This property allows medicinal chemists to strategically modulate lipophilicity without adding molecular weight, making the compound an attractive intermediate for optimizing solubility, permeability, and overall drug-likeness in development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethyl-4,6-difluoro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.